molecular formula C6H4N2O B11769059 Isoxazolo[5,4-C]pyridine CAS No. 64761-69-9

Isoxazolo[5,4-C]pyridine

Cat. No.: B11769059
CAS No.: 64761-69-9
M. Wt: 120.11 g/mol
InChI Key: WXTRHHSZKLAHHV-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-C]pyridine is a heterocyclic compound characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazolo[5,4-C]pyridine can be synthesized through various methods. One common approach involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can react with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another method involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions such as those mentioned above. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Isoxazolo[5,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of isoxazolo[5,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s effects are mediated through binding to these enzymes, leading to altered metabolic pathways and biological responses.

Comparison with Similar Compounds

Uniqueness: Isoxazolo[5,4-C]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields.

Properties

IUPAC Name

[1,2]oxazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-7-4-6-5(1)3-8-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTRHHSZKLAHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627159
Record name [1,2]Oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64761-69-9
Record name [1,2]Oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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